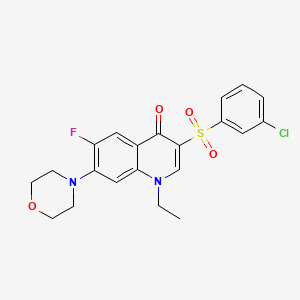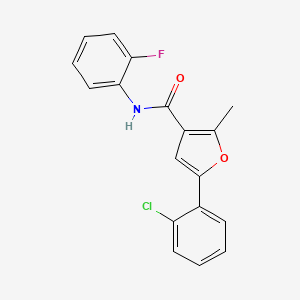
5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide” is an organic compound containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a carboxamide group at the 3-position and a methyl group at the 2-position. Additionally, the carboxamide is further substituted with 2-chlorophenyl and 2-fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The presence of the furan ring, phenyl rings, and the carboxamide group would contribute to the compound’s aromaticity and polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions, and the carboxamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, aromatic rings, and halogens would likely make the compound relatively polar and could affect properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Environmental Impact of Chlorophenyl Compounds
Chlorophenols, including 2-chlorophenol, have been extensively studied for their environmental impact, particularly in aquatic environments. Krijgsheld and Gen (1986) reviewed the consequences of chlorophenol contamination, noting that these compounds exhibit moderate toxic effects to both mammalian and aquatic life. The persistence of chlorophenols in the environment varies, becoming moderate to high depending on the presence of adapted microflora capable of biodegrading these compounds. This study underscores the environmental considerations necessary when dealing with chlorophenyl-related compounds, suggesting implications for handling and disposing of substances like 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide (K. Krijgsheld & A. D. Gen, 1986).
Pharmacological Review of Chlorogenic Acid
A different but related area of research is the pharmacological properties of Chlorogenic Acid (CGA), which, despite not being directly linked to the compound , illustrates the broad interest in phenyl compounds in scientific research. Naveed et al. (2018) provided a comprehensive review of CGA, highlighting its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles, among other health benefits. This review points to the potential of phenyl compounds in developing treatments for a range of disorders, including metabolic syndrome, cardiovascular disease, and diabetes, offering insights into the therapeutic research applications of complex phenyl compounds (M. Naveed et al., 2018).
Toxicity and Environmental Persistence
Research by Domingo (2006) on polychlorinated diphenyl ethers (PCDEs), which share structural similarities with chlorophenyl compounds, focuses on their toxicity, environmental levels, and human exposure. The widespread occurrence of PCDEs, often resulting from their presence in chlorophenol preparations, underscores the environmental and health risks associated with chlorophenyl and related compounds. This research emphasizes the need for understanding the environmental persistence and toxicological profiles of such compounds to mitigate their impact on human health and ecosystems (J. Domingo, 2006).
Safety and Hazards
As with any chemical compound, handling “5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide” would require appropriate safety precautions. The presence of halogens in the compound could potentially make it hazardous, and it’s always important to use personal protective equipment and follow safe laboratory practices when handling chemical substances .
Orientations Futures
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-13(18(22)21-16-9-5-4-8-15(16)20)10-17(23-11)12-6-2-3-7-14(12)19/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKYSUZVJLCTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

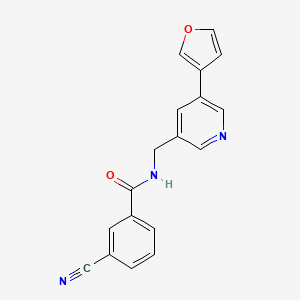
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)
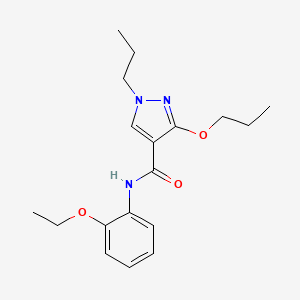


![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)
![2-[(naphthalen-1-yl)methyl]-1-(2,4,6-trimethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2797532.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)
![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)
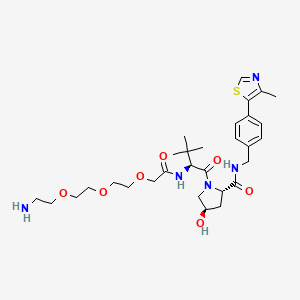
![5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2797539.png)
